N-[3-(4-acetamidophenoxy)propyl]acetamide
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Overview
Description
N-[3-(4-acetamidophenoxy)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-acetamidophenoxy)propyl]acetamide typically involves the reaction of 4-acetamidophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(4-acetamidophenoxy)propylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and yield. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-acetamidophenoxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
N-[3-(4-acetamidophenoxy)propyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of N-[3-(4-acetamidophenoxy)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidopropyl)-4-aminobutanal
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(4-nitrophenoxy)phenyl]acetamide
Uniqueness
N-[3-(4-acetamidophenoxy)propyl]acetamide is unique due to its specific structural features, such as the phenoxypropyl chain and the acetamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the phenoxy group enhances its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-[3-(4-acetamidophenoxy)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)14-8-3-9-18-13-6-4-12(5-7-13)15-11(2)17/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIOFUMFIWEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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